molecular formula C11H14O3 B12566375 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol CAS No. 189945-13-9

2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B12566375
CAS No.: 189945-13-9
M. Wt: 194.23 g/mol
InChI Key: PKQYCXXGAXMEIY-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol is an organic compound that features a phenol group substituted with a 2-methyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used for acetalization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and efficient water removal techniques are crucial for optimizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its combination of a phenol group with a 1,3-dioxolane moiety. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

189945-13-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

PKQYCXXGAXMEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(OCCO2)C)O

Origin of Product

United States

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